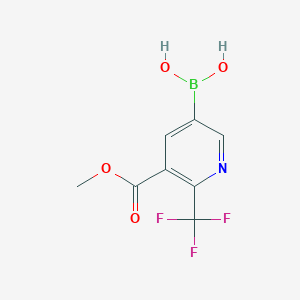![molecular formula C9H13NaO4 B15298064 Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. A new tandem reaction has been developed that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under mild and operationally simple conditions . This process is mediated by an organic base and involves an open transition state.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications. The operational simplicity and metal-free nature of the synthesis make it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylate derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Biology: Studied for its potential role in inhibiting enzymes and pathways related to bacterial resistance.
Medicine: Investigated for its antibacterial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and other materials due to its stable bicyclic structure.
Mécanisme D'action
The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes like FabF and FabH, which are involved in bacterial fatty acid synthesis . This inhibition leads to the disruption of bacterial cell membrane synthesis, thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups and applications.
Cubane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo various chemical reactions while maintaining its integrity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NaO4 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C9H14O4.Na/c10-5-9-3-1-8(2-4-9,6-13-9)7(11)12;/h10H,1-6H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
ULGLZUZFYHFZQI-UHFFFAOYSA-M |
SMILES canonique |
C1CC2(CCC1(CO2)C(=O)[O-])CO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


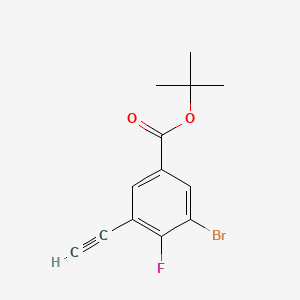
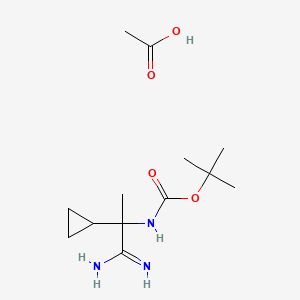


![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
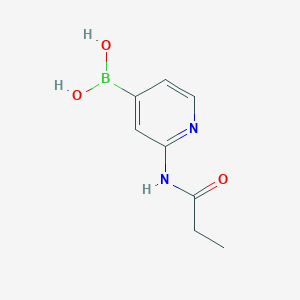
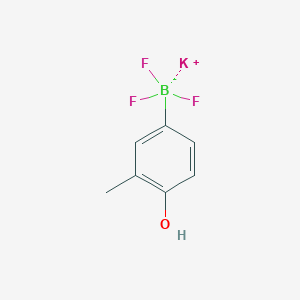

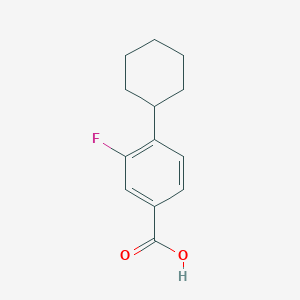
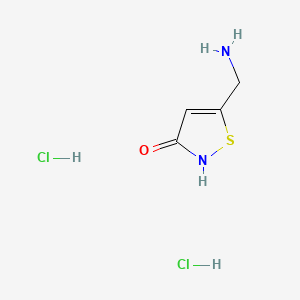
![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)
